molecular formula C9H3BrF4 B2514779 4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene CAS No. 2137951-06-3

4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene

Cat. No. B2514779
M. Wt: 267.021
InChI Key: DHOGAOJFBKANJL-UHFFFAOYSA-N
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Description

The compound "4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene" is a halogenated aromatic molecule that contains bromine, fluorine, and a trifluoropropynyl group attached to a benzene ring. This structure suggests potential reactivity for further chemical transformations, particularly in the field of organometallic chemistry and synthesis of polyfluorinated aromatic compounds.

Synthesis Analysis

The synthesis of related bromo- and fluoro-substituted benzene derivatives has been explored in various studies. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene was prepared from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media, indicating that halogenation reactions can be a viable route for synthesizing such compounds . Additionally, the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene through a Wittig-Horner reaction suggests that vinyl groups can be introduced to bromo-substituted benzenes, which could be relevant for the synthesis of the target molecule .

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be quite complex, as demonstrated by the study of 4-fluoro(trifluoromethoxy)benzene, where gas electron diffraction and quantum chemical calculations revealed a perpendicular conformation of the trifluoromethoxy group relative to the benzene ring . This information is pertinent as it provides insight into the potential conformational properties of the trifluoropropynyl group in the target molecule.

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-substituted benzenes has been extensively studied. For example, 1-bromo-2-(trifluoromethoxy)benzene was used to generate aryne intermediates that could undergo [4+2] cycloadditions with furan, leading to various naphthalene derivatives . This indicates that the bromo and fluoro groups on the benzene ring can participate in complex chemical reactions, which could be extrapolated to the synthesis and reactivity of the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by the presence of halogen atoms. The crystal structures of halogen-substituted benzene derivatives, such as 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, show features like hydrogen bonding and π-π interactions . Similarly, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene indicate that halogenated benzenes can exhibit interesting photoluminescence characteristics . These studies provide a foundation for understanding the potential properties of "4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene".

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 2-Aryl-3-Fluoro-5-Silylthiophenes : The compound has been used in the synthesis of 2-aryl-3-fluoro-5-silylthiophenes through a cascade reactive sequence, demonstrating successful S(N)2'-type reaction and [2,3]sigmatropic rearrangement (Hirotaki & Hanamoto, 2013).

  • Application in Diels–Alder Reactions : It has been applied in Diels–Alder reactions for synthesizing ortho-CF2Br-Substituted Biaryls (Muzalevskiy et al., 2009).

  • Role in Organometallic Synthesis : This compound acts as a versatile starting material in organometallic synthesis, facilitating various synthetically useful reactions (Porwisiak & Schlosser, 1996).

  • Radiosynthesis Applications : It has been utilized in radiosynthesis for preparing 1-[18F]fluoromethyl-4-methyl-benzene and a series of substituted 1-halomethyl-[18F]fluoromethyl-benzenes, serving as bifunctional labelling agents (Namolingam et al., 2001).

Structural and Spectroscopic Analysis

  • Solid State Structures : The compound has been studied for its solid state structures, particularly focusing on the interchangeability of halogen and ethynyl substituents in di- and tri-substituted benzenes (Robinson et al., 1998).

  • Vibrational and Electronic Absorption Spectra : Research includes the vibrational and electronic absorption spectra analysis of trisubstituted benzenes, such as 1-bromo-2,4-difluoro-benzene, providing insights into their spectroscopic properties (Aralakkanavar et al., 1991).

Chemical Reactions and Mechanisms

  • Reactions of Halogen Atoms : The compound has been involved in studies exploring the selective reaction of halogen atoms in Friedel-Crafts reactions, demonstrating different reaction outcomes based on temperature conditions (Mu¨ller & Weyerstahl, 1975).

  • Electrochemical Fluorination : It has been used in studies focusing on the electrochemical fluorination of aromatic compounds, exploring new electrolytes for efficient fluorination processes (Momota et al., 1993).

  • Photocatalytic Reactions : The compound plays a role in photocatalytic defluorinative reactions with N-aryl amino acids, facilitating the synthesis of various tetrahydroquinolines (Zeng et al., 2022).

Miscellaneous Applications

  • In Antimicrobial Agents : Studies have been conducted on the synthesis and assessment of new antimicrobial agents, where derivatives of this compound demonstrated potent activity against various microorganisms (Liaras et al., 2011).

  • Corrosion Inhibition : Research includes the evaluation of triazole Schiff bases, which contain derivatives of this compound, as corrosion inhibitors on mild steel in acidic media (Chaitra et al., 2015).

properties

IUPAC Name

4-bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF4/c10-7-2-1-6(8(11)5-7)3-4-9(12,13)14/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOGAOJFBKANJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C#CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene

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